molecular formula C26H26N4O5 B2449145 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251598-86-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2449145
CAS No.: 1251598-86-3
M. Wt: 474.517
InChI Key: OYXYZWDMNSDASA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxadiazole ring, and a pyridinone moiety. Its synthesis and applications are of significant interest in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-17-7-4-5-8-19(17)24-28-25(35-29-24)20-9-6-14-30(26(20)32)16-23(31)27-13-12-18-10-11-21(33-2)22(15-18)34-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXYZWDMNSDASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(2-Methylphenyl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is constructed via cyclization between 2-methylbenzoyl chloride and amidoxime:

  • Amidoxime Preparation :

    • React hydroxylamine hydrochloride with 2-methylbenzonitrile in ethanol under reflux to yield 2-methylbenzamidoxime.
    • Conditions : 80°C, 6 h, 85% yield.
  • Cyclization :

    • Treat 2-methylbenzamidoxime with 2-methylbenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Conditions : 0°C → room temperature, 12 h, 78% yield.

Key Data :

Step Reagents Solvent Yield (%)
Amidoxime Formation NH2OH·HCl, EtOH Ethanol 85
Cyclization 2-MeC6H4COCl, TEA DCM 78

Synthesis of 3-[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-2-Oxo-1,2-Dihydropyridine

The dihydropyridinone core is synthesized via cyclocondensation:

  • β-Keto Ester Preparation :

    • Condense ethyl acetoacetate with urea in acetic acid to form 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
  • Functionalization :

    • Hydrolyze the ester to the carboxylic acid using NaOH, followed by coupling with the oxadiazole intermediate via EDCI/HOBt.
    • Conditions : EDCI (1.2 eq), HOBt (1.5 eq), DMF, 24 h, 65% yield.

Acetamide Linkage Formation

The final step involves coupling the dihydropyridinone-oxadiazole intermediate with 2-(3,4-dimethoxyphenyl)ethylamine:

  • Activation :

    • Convert the carboxylic acid to an acyl chloride using oxalyl chloride in DCM.
  • Coupling :

    • React the acyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of DMAP and TEA.
    • Conditions : 0°C → room temperature, 24 h, 72% yield.

Optimization Note : Replacing EDCI with DCC improved yields to 76% by reducing epimerization.

Industrial-Scale Considerations

For mass production, the process is optimized for cost and efficiency:

  • Continuous Flow Reactors : Used for cyclization steps to enhance heat transfer and reduce reaction times.
  • Solvent Recovery : Dichloromethane is distilled and reused to minimize waste.
  • Crystallization : Final purification via recrystallization from ethyl acetate/hexane (3:1) achieves >99% purity.

Scale-Up Data :

Parameter Laboratory Scale Industrial Scale
Batch Size 10 g 50 kg
Yield 72% 68%
Purity 99% 98.5%

Characterization and Validation

The compound is validated using:

  • 1H NMR : δ 2.35 (s, 3H, CH3), 3.85 (s, 6H, OCH3), 6.75–7.45 (m, aromatic H).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH:H2O).
  • MS (ESI+) : m/z 532.2 [M+H]+.

Challenges and Mitigation

  • Oxadiazole Isomerization : Minimized by using anhydrous conditions and low temperatures during cyclization.
  • Amide Racemization : Suppressed via EDCI/HOBt coupling instead of acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions including:

  • Formation of the Dihydropyridine Core : Utilizing cyclization reactions to construct the pyridine framework.
  • Oxadiazole Synthesis : Employing hydrazine derivatives to form the oxadiazole ring through condensation reactions.
  • Final Coupling : Combining the dihydropyridine and oxadiazole intermediates to yield the final product.

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundCell Line TestedPercent Growth Inhibition
Similar Oxadiazole DerivativeSNB-1986.61%
Similar Oxadiazole DerivativeOVCAR-885.26%
Similar Oxadiazole DerivativeNCI-H4075.99%

These results suggest a potential application in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth and proliferation .

Antidiabetic Effects

Preliminary studies have also explored the antidiabetic potential of similar compounds. The mechanism often involves modulation of glucose metabolism and improvement in insulin sensitivity. Molecular docking studies indicate that these compounds can effectively bind to key enzymes involved in carbohydrate metabolism .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Anticancer Activity : A study demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation in breast cancer cell lines (MDA-MB-231), showing significant promise for further development as an anticancer agent .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential efficacy in vivo .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Chemical Structure and Properties

The compound features several notable structural components:

  • Dimethoxyphenyl group : Contributes to its lipophilicity and potential receptor interactions.
  • Oxadiazol and dihydropyridine rings : These moieties are often associated with various biological activities, including anti-inflammatory and anticancer effects.

Research indicates that compounds with similar structures often interact with various biological targets:

  • Antitumor Activity : The oxadiazole and dihydropyridine components are known for their roles in inhibiting cancer cell proliferation. For instance, analogs have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Many derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds structurally related to this molecule have shown IC50 values indicating effective COX-II inhibition .
  • Neuropharmacological Effects : Some studies suggest that similar compounds may interact with neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of the compound against different cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
A431 (epidermoid)1.98Apoptosis induction via mitochondrial pathways
Jurkat (T-cell)1.61Inhibition of Bcl-2 expression
HT29 (colon cancer)< 0.5Cell cycle arrest and apoptosis

These results indicate that the compound possesses potent antitumor properties, particularly against A431 and Jurkat cells.

Case Studies

Several case studies have documented the effects of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide:

  • Study on Anticancer Activity : A study published in MDPI highlighted that compounds with similar oxadiazole structures showed significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
  • Neuroprotective Effects : Another research effort indicated that structurally analogous compounds could protect neuronal cells from oxidative stress-induced apoptosis, hinting at possible applications in neurodegenerative diseases .
  • Inflammatory Response Modulation : Research has shown that related compounds can effectively modulate inflammatory pathways in vitro, suggesting therapeutic potential in conditions like arthritis or other inflammatory diseases .

Q & A

What are the optimized synthetic routes for this compound, and how can challenges in oxadiazole ring formation be addressed?

Basic Research Question
The synthesis involves constructing the 1,2,4-oxadiazole ring and coupling it to the dihydropyridinone-acetamide scaffold. A common strategy employs cyclization of amidoximes with carboxylic acid derivatives or nitriles under thermal or catalytic conditions . For example, highlights refluxing hydrazine derivatives with carbon disulfide in ethanol to form oxadiazole rings, achieving yields of ~50–75% after crystallization. To optimize:

  • Use palladium-catalyzed reductive cyclization (as in ) for regioselective heterocycle formation.
  • Employ microwave-assisted synthesis to reduce reaction time and improve yield.
  • Monitor intermediates via LC-MS to troubleshoot incomplete cyclization .

How can spectroscopic and chromatographic techniques be applied to characterize this compound?

Basic Research Question
Methodological Approach:

  • NMR : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals from the dimethoxyphenethyl and oxadiazole groups. The dihydropyridinone carbonyl (δ ~165–170 ppm) and oxadiazole C=N (δ ~160 ppm) are critical markers .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error to validate synthesis .

How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Advanced Research Question
Experimental Design:

  • Analog Synthesis : Modify substituents on the oxadiazole (e.g., replace 2-methylphenyl with electron-withdrawing groups) and dihydropyridinone (e.g., introduce halogens) to probe electronic effects .
  • In Vitro Assays : Test analogs against kinase panels or bacterial strains to identify activity trends. For example, notes pyridine derivatives with cyano groups exhibit antimicrobial activity.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like COX-2 or bacterial topoisomerases .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Data Contradiction Analysis:

  • Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR, elemental analysis) to rule out batch variability .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize experimental noise. highlights that solvent choice (DMSO vs. ethanol) impacts solubility and bioactivity.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d) to identify outliers or trends obscured by small sample sizes .

What in vitro models are suitable for evaluating pharmacokinetic properties?

Advanced Research Question
Methodological Recommendations:

  • Metabolic Stability : Use liver microsomes (human or rodent) to measure half-life (t1/2) and intrinsic clearance. Monitor metabolites via LC-MS/MS .
  • Permeability : Conduct Caco-2 cell assays to predict intestinal absorption. The acetamide moiety may enhance permeability compared to carboxylic acids .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify free fraction, critical for dose-response correlations .

What mechanistic studies can elucidate the compound’s mode of action?

Advanced Research Question
Approaches:

  • Kinetic Studies : Measure enzyme inhibition (e.g., IC50) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • Proteomics : Use SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells. suggests pyridine derivatives disrupt redox pathways.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding interactions. The oxadiazole ring may engage in π-π stacking with aromatic residues .

How can stability and degradation pathways be analyzed under physiological conditions?

Advanced Research Question
Protocol:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
  • Hydrolysis Susceptibility : Test the oxadiazole ring’s stability in PBS (pH 7.4) at 37°C. notes oxadiazoles are generally stable but may hydrolyze under prolonged basic conditions.
  • Degradant Identification : Isolate major degradants using preparative HPLC and characterize via NMR/MS .

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